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molecular formula C9H12Br2Si B096220 3,5-Dibromo-1-trimethylsilylbenzene CAS No. 17878-23-8

3,5-Dibromo-1-trimethylsilylbenzene

Cat. No. B096220
M. Wt: 308.08 g/mol
InChI Key: SZQQTWLBYAKIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376412B1

Procedure details

17.18 g of 3,5-Dibromo-trimethylsilyl-benzene, 55.8 mmol, was dissolved in 380 ml Et2O. The solution was chilled to −68° C., and 22.3 mL of n-BuLi (2.5 M in hexanes), 55.8 mmol, were added within 18 minutes. The solution changed its color from clear to yellow, and was stirred for 45 minutes at −68° C. 7.5 mL TMSCl, 59 mmol, were added within six minutes. The temperature of solution rose within one hour to −33° C., and after another 30 minutes to −18° C. The solution was stirred overnight at room temperature. 60 mL of 2M HCl were added to the white suspension. Stirring for 30 minutes resulted in two clear phases. Et2O-phase was dried with MgSO4, filtered, and solvent evaporated. Raw product was distilled at a temperature of 70-76° C. and 0.1-0.2 mbar. All pure fractions were combined and gave 15.8 g of product (52.4 mmol, 94%). 1H-NMR (CHCl3=7.24 ppm): δ7.56(s, 2H), 7.50(t, 1H), 0.25(s, 6×3H).
Quantity
17.18 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([Si:9]([CH3:12])([CH3:11])[CH3:10])[CH:5]=[C:6]([Br:8])[CH:7]=1.[Li]CCCC.[CH3:18][Si:19](Cl)([CH3:21])[CH3:20].Cl>CCOCC>[CH3:10][Si:9]([CH3:12])([CH3:11])[C:4]1[CH:5]=[C:6]([Br:8])[CH:7]=[C:2]([Si:19]([CH3:21])([CH3:20])[CH3:18])[CH:3]=1

Inputs

Step One
Name
Quantity
17.18 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)[Si](C)(C)C
Name
Quantity
380 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
22.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-68 °C
Stirring
Type
CUSTOM
Details
was stirred for 45 minutes at −68° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
Stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
resulted in two clear phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Et2O-phase was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Raw product was distilled at a temperature of 70-76° C. and 0.1-0.2 mbar

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C[Si](C=1C=C(C=C(C1)[Si](C)(C)C)Br)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 52.4 mmol
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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